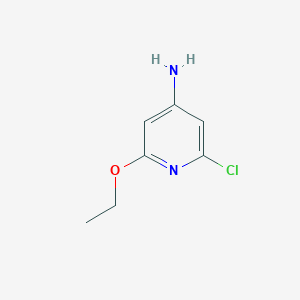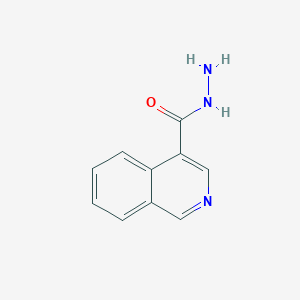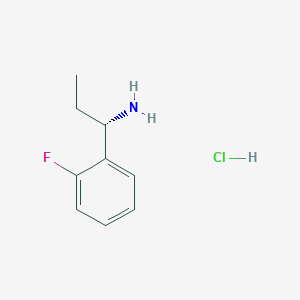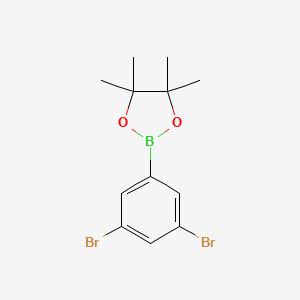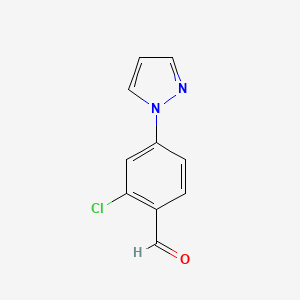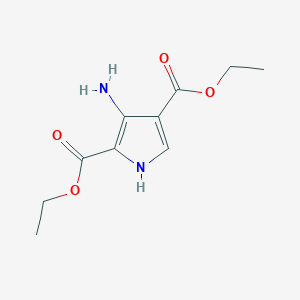![molecular formula C11H9N3O3 B1395853 {3-[(3-硝基吡啶-2-基)氧基]苯基}胺 CAS No. 901920-06-7](/img/structure/B1395853.png)
{3-[(3-硝基吡啶-2-基)氧基]苯基}胺
描述
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine, also known as NPA, is a chemical compound that has been widely studied for its potential use in scientific research. NPA is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes. The ability of NPA to inhibit PKC makes it a valuable tool for studying the biochemical and physiological effects of PKC in various experimental models.
科学研究应用
1,3-偶极环加成反应: Holt 和 Fiksdahl (2007) 研究了硝基吡啶异氰酸酯在 1,3-偶极环加成反应中的反应性。他们发现这些反应以良好的产率提供了四唑酮和取代胺,展示了硝基吡啶异氰酸酯在这些反应中的用途 (Holt & Fiksdahl, 2007).
SNH 烷基氨基甲酰胺化: Avakyan 等人 (2017) 开发了一种 3-硝基吡啶的氧化 SNH 烷基氨基甲酰胺化方法。他们观察到形成 1-烷基(1,1-二烷基)-3-(5-硝基吡啶-2-基)脲及其亚硝基类似物的混合物,这是 3-硝基吡啶的一个新发现 (Avakyan et al., 2017).
N-芳基异恶唑-5-酮的反应: Ang 等人 (1992) 描述了乙基 2-芳基-5-氧代-2,5-二氢异恶唑-4-甲酸酯与各种亲核试剂的反应,包括具有硝基吡啶基取代基的试剂。他们的研究从亲核试剂优先初始进攻的角度合理化了产物的形成 (Ang et al., 1992).
通过亲核取代合成酰胺: Amangasieva 等人 (2018) 报道 3-硝基吡啶与以氮为中心的羧酸酰胺阴离子反应生成 N-(5-硝基吡啶-2-基) 羧酰胺。该反应说明了通过亲核取代合成新型化合物的潜力 (Amangasieva et al., 2018).
硝基 N,N'-联吡啶胺的合成: Patriciu 等人 (2007) 发现 3-硝基吡啶与芳香酰胺的胺化反应生成了意外产物。这展示了氧化亲核取代在获得有趣的 3-硝基取代的 N, N'-联吡啶胺方面的潜力 (Patriciu et al., 2007).
选择性替代亲核胺化: Bakke 等人 (2001) 通过替代亲核取代反应胺化了几种 3-硝基吡啶化合物,展示了一种制备 3-或 4-取代-2-氨基-5-硝基吡啶的方法 (Bakke et al., 2001).
电子轰击碎裂研究: Gawiuecki 等人 (1992) 研究了邻硝基二芳胺在电子轰击下的碎裂,其中包括具有硝基吡啶基取代基的化合物。该研究提供了这些化合物在特定条件下的行为见解 (Gawiuecki et al., 1992).
高发光三齿 N^C*N 铂(II) 配合物: Vezzu 等人 (2011) 合成了具有硝基吡啶基取代基的配体的铂(II) 配合物,并研究了它们的光物理性质。这些配合物表现出高发光和最小的自猝灭,表明它们在光物理应用中的潜力 (Vezzu et al., 2011).
新型曼尼希碱的抗癌活性: Demirci 和 Demirbas (2019) 合成了以包括 6-(4-苯基-哌嗪-1-基)吡啶-3-胺在内的化合物为起始原料的曼尼希碱,并测试了它们对前列腺癌细胞系的抗癌活性。该研究突出了源自硝基吡啶基取代基的化合物的潜在治疗应用 (Demirci & Demirbas, 2019).
作用机制
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis . These compounds have also shown promising fungicidal activity .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis and demonstrated excellent fungicidal activity . This suggests that {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine might have similar effects.
生化分析
Biochemical Properties
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine and cytochrome P450 enzymes can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity and function. For instance, {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can undergo degradation under certain conditions, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed temporal effects.
Dosage Effects in Animal Models
The effects of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At high doses, {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed in some studies, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine can influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
3-(3-nitropyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBCZXYGNFDGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)




